
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that features both imidazole and thiophene moieties. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis .
Mode of Action
This compound acts as a covalent inhibitor of p97 . It binds to the C522 residue of p97, thereby inhibiting its ATPase activity . This inhibition disrupts the normal functioning of p97, leading to an accumulation of misfolded proteins in the cell .
Biochemical Pathways
The inhibition of p97 affects various biochemical pathways. One of the most significant is the ubiquitin-proteasome system (UPS), which is responsible for the degradation of misfolded proteins . By inhibiting p97, this compound disrupts the UPS, leading to an accumulation of misfolded proteins and causing cellular stress .
Pharmacokinetics
Imidazole rings, such as the one present in this compound, are known to be highly soluble in water and other polar solvents . This suggests that the compound could be well-absorbed and distributed throughout the body.
Result of Action
The result of this compound’s action is the disruption of protein homeostasis within the cell . This can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by the overexpression or mutation of p97, such as certain types of cancer .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s distribution within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-phenyl-1H-imidazole, which is then reacted with 3-bromopropylamine to form N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)amine. This intermediate is subsequently reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene-2-sulfonamide derivatives with sulfoxide or sulfone functionalities.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel reactions and develop new compounds with tailored properties.
Biology
This compound has been extensively investigated for its potential as an enzyme inhibitor or receptor modulator. Notably, it acts as a covalent inhibitor of the p97 protein, which plays a critical role in the ubiquitin-proteasome system responsible for protein degradation. Its inhibition can disrupt protein homeostasis within cells, making it a target for further biological studies.
Medicine
This compound has shown promise in medical applications due to its antimicrobial, anti-inflammatory, and anticancer properties:
- Antimicrobial Activity : Preliminary studies indicate effective antibacterial activity against multidrug-resistant strains.
- Anti-inflammatory Effects : Research suggests potential in reducing inflammation markers in various disease models.
- Anticancer Properties : Case studies demonstrate significant cytotoxic effects against cancer cell lines, outperforming traditional chemotherapy agents.
Industry
In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for innovations in material science, particularly in creating compounds with desired conductivity or light absorption characteristics.
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
Case Study on Cytotoxic Effects
In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. These findings indicate its potential as a lead compound for further development in cancer therapeutics.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzene-1-sulfonamide
- N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-sulfonamide
- N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)pyridine-2-sulfonamide
Uniqueness
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide is unique due to the presence of both imidazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Biological Activity
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N3O2S, with a molecular weight of approximately 311.4 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities, and an imidazole moiety that contributes to its pharmacological properties.
The compound exhibits multiple mechanisms of action, primarily through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression, similar to other imidazole derivatives that target thromboxane synthetase .
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. It operates by disrupting microbial cell wall synthesis and function .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). The compound exhibited an IC50 value of approximately 25.72 ± 3.95 µM against MCF7 cells, indicating effective apoptosis induction in a dose-dependent manner .
Antimicrobial Activity
In vitro evaluations have shown that the compound has considerable antimicrobial effects. It demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound also showed bactericidal activity, significantly inhibiting biofilm formation in pathogenic isolates .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and mediators. Studies suggest that the compound may reduce the production of nitric oxide (NO), a key player in inflammatory responses .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study focused on the effects of this compound on tumor-bearing mice. The results indicated a marked suppression of tumor growth compared to control groups, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Resistance
In another investigation, the compound was tested against antibiotic-resistant strains of bacteria. The results showed promising activity, suggesting that it could be developed as a novel therapeutic option for treating resistant infections .
Data Summary
Activity Type | Tested Pathogens/Cells | IC50/MIC Values | Observations |
---|---|---|---|
Anticancer | MCF7 (breast cancer) | 25.72 ± 3.95 µM | Induces apoptosis in a dose-dependent manner |
Antimicrobial | Staphylococcus aureus, etc. | 0.22 - 0.25 µg/mL | Significant bactericidal activity |
Anti-inflammatory | Macrophages | N/A | Reduces NO production |
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-23(21,15-8-4-13-22-15)18-9-5-11-19-12-10-17-16(19)14-6-2-1-3-7-14/h1-4,6-8,10,12-13,18H,5,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPGLRBIUYCGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.